molecular formula C10H9N3O2 B3348001 1-Methyl-4-phenyl-5-nitroimidazole CAS No. 14953-63-0

1-Methyl-4-phenyl-5-nitroimidazole

Cat. No.: B3348001
CAS No.: 14953-63-0
M. Wt: 203.2 g/mol
InChI Key: XRSIQFNWEQMSHI-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-5-nitroimidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group at the 5-position and a phenyl group at the 4-position imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.

Scientific Research Applications

1-Methyl-4-phenyl-5-nitroimidazole has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can undergo bioactivation to form reactive species.

    Medicine: Explored for its potential use in the treatment of parasitic infections and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-4(5)nitroimidazole, indicates that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions for the research and development of 1-Methyl-4-phenyl-5-nitroimidazole and other nitroimidazoles are promising. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-phenyl-5-nitroimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylimidazole with nitrobenzene derivatives in the presence of a strong acid like sulfuric acid. The reaction proceeds through nitration and subsequent cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as nickel or palladium can enhance the efficiency of the reaction, reducing the need for harsh conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-5-nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-5-nitroimidazole involves the bioactivation of the nitro group to form reactive nitrogen species (RNS). These species can interact with cellular components, leading to the disruption of essential biological processes in target organisms. The compound’s molecular targets include enzymes involved in redox reactions, such as nitroreductases and thioredoxin reductases .

Comparison with Similar Compounds

    Benznidazole: Used in the treatment of Chagas disease.

    Misonidazole: Investigated as a radiosensitizer in cancer therapy.

    Pimonidazole: Used as a hypoxia marker in biological studies.

    Evofosfamide: Explored for its potential in cancer treatment.

Uniqueness: 1-Methyl-4-phenyl-5-nitroimidazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-5-nitro-4-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-11-9(10(12)13(14)15)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSIQFNWEQMSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164334
Record name 1H-Imidazole, 1-methyl-5-nitro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14953-63-0
Record name 1-Methyl-5-nitro-4-phenyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14953-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-methyl-5-nitro-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014953630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-methyl-5-nitro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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